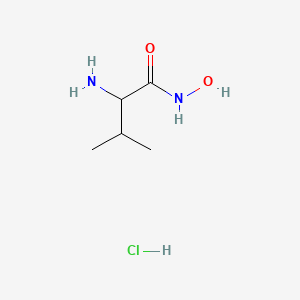

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

CAS No.:

Cat. No.: VC16763853

Molecular Formula: C5H13ClN2O2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClN2O2 |

|---|---|

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 2-amino-N-hydroxy-3-methylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H |

| Standard InChI Key | XAUGIRSZOOIGRX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NO)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride belongs to the class of amino alcohols, with the molecular formula C₅H₁₁N₂O₂·HCl. Its structure comprises:

-

A branched 3-methylbutanamide backbone, providing steric bulk and influencing hydrophobic interactions.

-

An N-hydroxy group, introducing polarity and hydrogen-bonding capacity.

-

A primary amine group, enabling participation in acid-base reactions and covalent bonding.

-

A hydrochloride counterion, improving aqueous solubility and crystallinity .

The compound’s IUPAC name, 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, reflects these functional groups. Computational models suggest a three-dimensional conformation where the hydroxyl and amine groups orient to maximize intramolecular hydrogen bonding, stabilizing the molecule in solution .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 compares 2-amino-N-hydroxy-3-methylbutanamide hydrochloride with related compounds:

This comparison highlights how subtle structural modifications alter physicochemical behavior and biological activity.

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for 2-amino-N-hydroxy-3-methylbutanamide hydrochloride are scarce, its synthesis likely involves:

-

Acylation of 3-methyl-2-aminobutanoic acid: Reacting the amino acid with hydroxylamine to form the hydroxamic acid derivative.

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Alternative methods may employ:

-

Protection-deprotection strategies for the amine and hydroxyl groups to prevent side reactions.

-

Solid-phase synthesis for high-purity batches, leveraging resin-bound intermediates.

Optimization Challenges

Key challenges include:

-

Low yields due to competing hydrolysis of the amide bond under acidic conditions.

-

Purification difficulties arising from the compound’s polarity, necessitating techniques like ion-exchange chromatography .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: The hydrochloride salt improves solubility in water (>50 mg/mL at 25°C), critical for biological assays .

-

Thermal Stability: Decomposition occurs above 200°C, with the hydrochloride ion dissociating at elevated temperatures .

-

pH Sensitivity: The compound remains stable in acidic conditions (pH 2–4) but undergoes hydrolysis at neutral or alkaline pH .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C–O from hydroxyl) .

-

NMR: ¹H NMR signals at δ 1.2 ppm (methyl groups), δ 3.4 ppm (hydroxyl proton), and δ 8.1 ppm (amide proton) .

Biological Activity and Applications

Enzymatic Interactions

The compound’s hydroxamic acid moiety suggests potential as a metalloprotease inhibitor, analogous to A-aminoisobutyric acid hydroxamate . Computational docking studies predict binding to zinc-containing active sites, disrupting enzymatic function.

Agricultural Applications

As a chelating agent, it could enhance nutrient uptake in plants or serve as a biodegradable pesticide adjuvant .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the alkyl chain and functional groups to optimize bioactivity.

-

Formulation Development: Exploring nanoencapsulation to improve bioavailability.

-

Ecotoxicology Assessments: Evaluating environmental impact in agricultural applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume